1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-methyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-4-2-7(11)3-5-8/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACKOUDXMVVXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of Pyrazole Ring: The nitrated compound undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
Reduction: Formation of 1-(4-aminophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine has shown potential as a bioactive compound with diverse pharmacological activities:
- Anti-inflammatory Properties : The compound's structure allows it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. Studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects, making them candidates for pain relief medications .
- Antioxidant Activity : Molecular docking studies have suggested that this compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
Material Science
The unique electronic properties of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine make it suitable for applications in material science:
- Nonlinear Optical Properties : The compound has been explored for its potential as a nonlinear optical material due to its significant molecular hyperpolarizability. This property is crucial for applications in photonics and optoelectronics, where materials are required to exhibit strong light-matter interactions .
Agricultural Applications
Research indicates that pyrazole derivatives can serve as effective agrochemicals:
- Pesticidal Activity : Compounds with similar structures have demonstrated efficacy as pesticides, particularly against various pests and pathogens affecting crops. The fluorinated phenyl group enhances the biological activity of the compound, making it a candidate for developing new agrochemicals .
Table 1: Summary of Biological Activities
Table 2: Nonlinear Optical Properties
| Property | Measurement Method | Result |
|---|---|---|
| Molecular Hyperpolarizability | Density Functional Theory (DFT) calculations | High values indicating strong NLO potential |
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions.
Comparison with Similar Compounds
Key Observations :
- Nitro Group Impact: The nitro substituent in the target compound distinguishes it from non-nitrated analogs (e.g., 1-(4-fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine), likely increasing electrophilicity and metabolic susceptibility .
- Fluorine Role : Fluorine at the phenyl ring is conserved across analogs, suggesting its importance in modulating electronic and steric properties .
Physicochemical and Crystallographic Properties
Crystallographic data for structurally similar compounds provide insights into packing and stability:
Notes:
Biological Activity
1-(4-Fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is with a molecular weight of approximately 236.2 g/mol.
Chemical Structure and Properties
The structure of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine features a pyrazole ring with a fluorophenyl group, a nitro group, and a methylamine substituent. This specific arrangement contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.2 g/mol |
| CAS Number | 318238-08-3 |
Enzyme Inhibition
Research indicates that 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine acts primarily as an inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38 MAPK. This kinase plays a pivotal role in various cellular processes, including inflammation and apoptosis, making it a significant target in cancer therapy and inflammatory diseases.
Anticancer Properties
The compound's inhibition of MAPK14 suggests potential applications in oncology. Studies have shown that compounds targeting the p38 MAPK pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For instance, similar pyrazole derivatives have demonstrated efficacy in inhibiting cancer cell proliferation in vitro .
Anti-inflammatory Effects
In addition to its anticancer properties, 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine has been explored for its anti-inflammatory effects. It has shown promise in reducing inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac sodium . The mechanism may involve the modulation of COX enzymes, which are critical in the inflammatory response.
Study on MAPK14 Inhibition
A study focused on various pyrazole derivatives highlighted the selective inhibition of p38 MAPK by compounds structurally related to 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine. The binding affinity was assessed using X-ray crystallography, revealing key interactions that enhance selectivity for the target enzyme .
Anti-inflammatory Activity Assessment
In a preclinical study assessing anti-inflammatory activity using carrageenan-induced paw edema models, compounds similar to 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine exhibited significant reductions in swelling and pain, indicating strong anti-inflammatory potential . The results were quantified with IC50 values demonstrating efficacy superior to standard treatments.
The mechanism by which 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine exerts its biological effects involves interaction with specific signaling pathways. By inhibiting MAPK14, it alters downstream signaling cascades that regulate cell survival and inflammatory responses. This modulation can lead to decreased cell proliferation in tumors and reduced inflammatory mediators in tissues .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(4-fluorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions:
- Regioselectivity: Use microwave-assisted reactions to enhance reaction rates and reduce side products, as demonstrated in pyrazole derivatives synthesis .
- Nitro Group Introduction: Employ nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-oxidation.
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields high-purity product .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer: Core characterization techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions and methyl group integration .
- X-ray Crystallography: Single-crystal analysis (e.g., SHELX-97 ) resolves bond lengths (e.g., N–NO₂: ~1.22 Å) and torsion angles. Example crystal Triclinic system (P1), a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 311.31 for C₁₆H₁₄FN₅O) .
Q. What are the primary challenges in crystallizing this compound?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for slow evaporation, ensuring hydrogen-bonded networks stabilize the lattice (e.g., N–H⋯O interactions between amine and nitro groups) .
- Crystal Packing: Symmetry operations (e.g., x, y − 1, z) in triclinic systems may complicate data interpretation; refine with WinGX/ORTEP for visualization .
Advanced Research Questions
Q. How can regioselectivity conflicts during pyrazole ring functionalization be resolved?
Methodological Answer:
- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict electrophilic substitution preferences at C-4 vs. C-5 positions based on electron-withdrawing effects of the nitro group .
- Protecting Groups: Temporarily mask the amine (-NHCH₃) with Boc groups to direct nitration or fluorophenyl attachment .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be analyzed?
Methodological Answer:
- Dynamic Effects: Assess tautomerism (e.g., pyrazole ring proton exchange) via variable-temperature NMR (VT-NMR) in DMSO-d₆ (−40°C to 25°C) .
- Hydrogen Bonding: Compare X-ray hydrogen-bond distances (e.g., N–H⋯O = 2.89 Å ) with NMR coupling constants (JNH ~ 5 Hz) to validate static vs. dynamic structures .
Q. What strategies mitigate thermal instability during decomposition studies?
Methodological Answer:
Q. How can co-crystallization with biological targets (e.g., enzymes) be achieved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
